molecular formula C17H26N6O B2464681 2-(diethylamino)-N-(4-{1-[(E)-2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono]ethyl}phenyl)acetamide CAS No. 866152-95-6

2-(diethylamino)-N-(4-{1-[(E)-2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono]ethyl}phenyl)acetamide

Cat. No.: B2464681
CAS No.: 866152-95-6
M. Wt: 330.436
InChI Key: TWDNQYWVCXGZKU-FYJGNVAPSA-N
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Description

2-(diethylamino)-N-(4-{1-[(E)-2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono]ethyl}phenyl)acetamide is a useful research compound. Its molecular formula is C17H26N6O and its molecular weight is 330.436. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Derivatives

  • A study detailed the synthesis of various derivatives, including pyridine, pyridazine, and phthalazine, which have potential applications in the field of heterocyclic chemistry (Rady & Barsy, 2006).

Pharmacological Properties

  • Research has indicated the potential of certain derivatives for their anticonvulsant activities, particularly against seizures induced by maximal electroshock (Aktürk et al., 2002).

Antimicrobial and Antifungal Activities

  • Some derivatives have been examined for their antimicrobial and antifungal properties, with certain compounds demonstrating excellent activity against various pathogens (Farghaly, Abdallah, & Aziza, 2014).

Cardiac Electrophysiological Activity

  • Certain N-substituted imidazolylbenzamides have shown potency in electrophysiological assays, indicating potential applications in the development of class III agents for cardiac conditions (Morgan et al., 1990).

Antipsychotic Potential

  • Studies have explored the antipsychotic-like profiles of certain derivatives in behavioral animal tests, suggesting potential applications in the treatment of psychiatric disorders (Wise et al., 1987).

Antibacterial Agents

Catalysts for Alkene Epoxidation

Properties

IUPAC Name

2-(diethylamino)-N-[4-[(E)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O/c1-4-23(5-2)12-16(24)20-15-8-6-14(7-9-15)13(3)21-22-17-18-10-11-19-17/h6-9H,4-5,10-12H2,1-3H3,(H,20,24)(H2,18,19,22)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDNQYWVCXGZKU-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=NNC2=NCCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)/C(=N/NC2=NCCN2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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